(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colestolone, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent inhibitor of sterol biosynthesis. It is described as a hypocholesterolemic (lipid-lowering) agent. Colestolone was first reported in 1977 and has been studied extensively for its ability to significantly reduce serum cholesterol levels in both animals and humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: Colestolone is synthesized through a series of chemical reactions starting from cholesterol or its derivatives. The synthetic route typically involves the oxidation of cholesterol to form cholest-4-en-3-one, followed by further oxidation and rearrangement to yield colestolone. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate, and the reactions are carried out under controlled temperatures and pH conditions .
Industrial Production Methods: Industrial production of colestolone involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product. The use of advanced purification techniques such as chromatography is common to isolate colestolone from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: Colestolone undergoes various chemical reactions, including:
Oxidation: Colestolone can be further oxidized to form different derivatives.
Reduction: It can be reduced to form cholestanol derivatives.
Substitution: Colestolone can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products Formed:
Oxidation Products: Various oxidized sterol derivatives.
Reduction Products: Cholestanol derivatives.
Substitution Products: Modified sterol compounds with different functional groups.
Scientific Research Applications
Colestolone has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in inhibiting sterol biosynthesis in cell cultures.
Medicine: Investigated for its potential as a hypocholesterolemic agent to lower cholesterol levels in patients.
Mechanism of Action
Colestolone exerts its effects by inhibiting multiple early-stage steps in cholesterol biosynthesis, such as the enzyme HMG-CoA reductase. This inhibition leads to a reduction in the synthesis of cholesterol and other sterols. Colestolone does not affect late-stage steps in cholesterol biosynthesis, which helps to avoid the accumulation of toxic sterol intermediates. The compound is efficiently converted into cholesterol in the liver, further contributing to its lipid-lowering effects .
Comparison with Similar Compounds
Triparanol: Another cholesterol biosynthesis inhibitor, but with higher toxicity due to the accumulation of sterol intermediates.
Azacosterol: Similar to triparanol, it inhibits late-stage cholesterol biosynthesis and has associated toxicity.
Cholesterol: The end product of the biosynthesis pathway that colestolone inhibits.
Uniqueness of Colestolone: Colestolone is unique in its ability to inhibit early-stage cholesterol biosynthesis without causing the accumulation of toxic intermediates. This makes it a safer alternative compared to other inhibitors like triparanol and azacosterol .
Properties
Molecular Formula |
C27H44O2 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-20,22-23,28H,6-16H2,1-5H3/t18?,19-,20?,22+,23-,26-,27+/m0/s1 |
InChI Key |
LINVVMHRTUSXHL-CVPMQUHFSA-N |
Isomeric SMILES |
CC(C)CCCC(C)[C@@H]1CC(=O)C2=C3CC[C@H]4CC(CC[C@@]4([C@@H]3CC[C@]12C)C)O |
Canonical SMILES |
CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.